molecular formula C8H7BrN2O B592041 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1190314-42-1

7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B592041
CAS No.: 1190314-42-1
M. Wt: 227.061
InChI Key: ZXZUHJRQHVJHJN-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, including this compound, has been reported in the literature . The starting material is 1H-pyrrolo[3,2-c]pyridine, which undergoes bromination with N-bromosuccinimide to yield the target compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a bromine atom at the 7-position and a methoxy group at the 6-position.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 227.06 .

Scientific Research Applications

Synthesis and Biological Activities

The compound 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives are primarily investigated for their synthesis methodologies and biological activities. One significant study reports the synthesis of thalidomide derivatives from 3-methyl pyridine-2-carboxylic acid methyl ester, involving hydrolysis, esterification, nitration, methoxy substitution, and bromination reactions. These derivatives were evaluated for their inhibitory activities against various cancer cells, showing no inhibitory effect on normal human cells but significant effects on MG-63 cells, with compounds 1c~1g presenting excellent inhibitory activities against all three kinds of tumor cells tested (孙广龙 et al., 2014).

Antibacterial Activity

Another study focused on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds were tested for their antimicrobial activity against a wide range of aerobic and anaerobic bacteria, demonstrating minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, indicating significant antibacterial properties (A. Bogdanowicz et al., 2013).

c-Met Inhibitors

Research into the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors revealed that compound 9 displayed strong c-Met kinase inhibition, moderate ALK kinase inhibition, and strong cell inhibition. This study underscores the potential of these compounds in cancer therapy (Na Liu et al., 2016).

Heterocyclic Synthesis

A series of studies have focused on the utilization of this compound and its derivatives for the synthesis of complex heterocyclic structures. These include the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks via Fischer cyclization, offering a pathway to build a 5-bromo-7-azaindole scaffold with alkyl or aryl substituents (R. Alekseyev et al., 2015).

Synthesis of 7-Azaserotonin and 7-Azamelatonin

The synthesis of 7-azaserotonin and 7-azamelatonin was achieved using 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol as a starting material, demonstrating the compound's versatility as a reactant for formal C3-electrophilic reactions (Ren Fukuya et al., 2022).

Safety and Hazards

The safety information for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the research and development of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine and related compounds could involve further exploration of their inhibitory activities against FGFR and potential applications in cancer therapy .

Properties

IUPAC Name

7-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6(9)7-5(4-11-8)2-3-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZUHJRQHVJHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CNC2=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694653
Record name 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-42-1
Record name 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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